molecular formula C21H20FN3O4S B2689146 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 1206993-28-3

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2689146
CAS No.: 1206993-28-3
M. Wt: 429.47
InChI Key: JYNHRAXPRXWOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylsulfonyl)propanamide is a synthetic small molecule designed for research purposes. Its structure incorporates a 6-(4-fluorophenyl)pyridazine scaffold linked to a phenylsulfonyl propanamide group via an ethoxyethyl chain. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. Structural Features and Research Relevance The core of the molecule, the 6-arylpyridazine, is a privileged structure in pharmaceutical research. Compounds featuring this motif, such as minaprine, have historically shown central nervous system (CNS) activity . Specifically, 6-(substituted phenyl)pyridazine derivatives have been investigated as potential cholinesterase inhibitors for Alzheimer's disease research, where the 4-fluorophenyl substitution is a common feature . The propanamide linker is another functionally significant component, found in a range of bioactive molecules. For instance, propionamide derivatives are explored as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists for pain management research . Other propanamide-based structures have been identified as agonists for formyl peptide receptors (FPRs), which are involved in host defense and inflammation . The phenylsulfonyl group is a classic moiety in medicinal chemistry that can influence a molecule's physicochemical properties and its interaction with biological targets. Potential Applications Given its structure, this compound is a valuable candidate for screening in various biochemical assays. Researchers may explore its potential as a building block in the development of ligands for neurological targets, such as cholinesterases or pain-related GPCRs. Its properties may also make it suitable for investigations in immunology and inflammation research, particularly concerning the FPR receptor family. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c22-17-8-6-16(7-9-17)19-10-11-21(25-24-19)29-14-13-23-20(26)12-15-30(27,28)18-4-2-1-3-5-18/h1-11H,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNHRAXPRXWOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical structure, mechanisms of action, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyridazine Ring : Provides a heterocyclic framework that is crucial for biological activity.
  • Fluorophenyl Group : Enhances lipophilicity, potentially influencing pharmacokinetic properties.
  • Sulfonamide Moiety : Known for its role in various biological activities, including antimicrobial effects.

The biological activity of this compound is believed to involve interactions with specific molecular targets. The fluorophenyl and pyridazine components are essential for binding to target proteins or enzymes, modulating their activity. This modulation can trigger downstream signaling pathways that lead to various biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a series of 2-fluorophenyl derivatives demonstrated substantial activity against gram-positive bacteria and fungi, suggesting that the sulfonamide group in this compound may confer similar effects .

Anti-inflammatory Effects

In studies involving related compounds, anti-inflammatory properties were noted, particularly in models of arthritis. The inhibition of inflammatory mediators suggests potential therapeutic applications in chronic inflammatory conditions .

Case Studies and Research Findings

  • Antitumor Activity :
    • A related compound demonstrated significant antiproliferative effects against glioma cells by inducing cell death through multiple mechanisms, including the inhibition of key signaling pathways (e.g., AMPK and AKT). This indicates that this compound may also possess similar antitumor properties.
  • Structure-Activity Relationship (SAR) :
    • The SAR studies of related benzamides suggest that modifications on the phenyl ring can enhance biological activity. For example, the presence of electron-withdrawing groups like fluorine has been associated with increased potency against various targets .

Data Summary Table

PropertyValue
Molecular FormulaC20H20FN3O4S
Molecular Weight433.5 g/mol
Key Structural FeaturesPyridazine ring, sulfonamide
Potential Biological ActivitiesAntimicrobial, anti-inflammatory, antitumor

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Mechanism of Action : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeting pathways that lead to tumor growth and metastasis.
    • Case Studies :
      • In vitro studies demonstrated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating that the compound may share similar properties. For example, a study showed that benzamide derivatives can inhibit RET kinase activity, leading to reduced cell proliferation in RET-driven tumors .
  • Anti-inflammatory Properties :
    • The sulfonamide group in the compound is associated with anti-inflammatory effects. Research indicates that compounds with sulfonamide functionalities can modulate inflammatory pathways and provide therapeutic benefits in diseases characterized by chronic inflammation.

Biochemical Tool Applications

  • Target Identification :
    • The compound can be used as a probe in biochemical assays to identify and characterize new biological targets. Its unique structure allows it to interact selectively with specific proteins or enzymes, making it valuable for drug discovery processes.
  • Structure-Activity Relationship (SAR) Studies :
    • Understanding how variations in the chemical structure affect biological activity is essential for optimizing drug candidates. This compound serves as a model for SAR studies, helping researchers design more effective analogs with improved potency and selectivity.

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityInhibits specific kinases; potential for treating RET-driven tumors ,
Anti-inflammatory EffectsModulates inflammatory pathways; potential therapeutic benefits
Biochemical ProbesIdentifies new biological targets; aids in drug discovery
Structure-Activity StudiesAssists in optimizing drug candidates through SAR analysis

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Pyridazine Ring)

The pyridazine ring undergoes substitution under catalytic conditions. For example, the 6-position halogen can react with amines or boronic acids:

Reaction TypeConditionsProductsYieldSource
Suzuki-Miyaura CouplingPdCl₂(PPh₃)₂, K₂CO₃, 1,4-dioxane/H₂O, 100°CPyridazine-aryl/heteroaryl derivatives70–90%

Example :
Replacement of bromine at the 6-position with pyridin-3-ylboronic acid forms biaryl systems under palladium catalysis .

Reduction of Sulfonamide Group

The phenylsulfonyl group is reducible to thioether or thiol derivatives:

Reducing AgentConditionsProductNotesSource
LiAlH₄Anhydrous THF, 0°C to RTN-(...ethyl)-3-(phenylthio)propanamideExothermic; requires careful quenching
H₂/Pd-CEthanol, RT, 1 atmSulfide intermediatesCatalyst-dependent selectivity

Mechanism :
The sulfonyl group (SO2\text{SO}_2) is reduced to S\text{S} via two-electron transfer, forming a thioether (S\text{S}) or further to a thiol (SH\text{SH}) under stronger conditions .

Hydrolysis of Propanamide

The amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductYieldSource
Acidic (HCl, reflux)6M HCl, 12 h3-(Phenylsulfonyl)propanoic acid>85%
Basic (NaOH)2M NaOH, EtOH/H₂O, 80°CSodium 3-(phenylsulfonyl)propanoate78%

Application :
Hydrolysis provides carboxylic acid intermediates for further derivatization (e.g., esterification) .

Electrophilic Substitution (Phenyl Rings)

The 4-fluorophenyl and phenylsulfonyl groups participate in electrophilic reactions:

ReactionConditionsSite of SubstitutionProductSource
NitrationHNO₃/H₂SO₄, 0°CPara to fluorine on 4-fluorophenylNitroaryl derivatives
SulfonationOleum, 50°CMeta to sulfonyl groupSulfonated aryl intermediates

Selectivity :
The electron-withdrawing fluorine and sulfonyl groups direct electrophiles to meta/para positions .

Alkylation of Secondary Amine

The ethyloxyethylamine linker undergoes alkylation:

Alkylating AgentConditionsProductYieldSource
Methyl iodideNaH, THF, 0°C to RTN-Methylated derivative65%
Ethyl bromoacetateK₂CO₃, acetone, refluxEthyl glycinate-functionalized compound80%

Side Reactions :
Over-alkylation is minimized using bulky bases like NaH .

Oxidation of Ethyleneoxy Linker

The ethyleneoxy chain is oxidized to ketone or carboxylic acid:

Oxidizing AgentConditionsProductNotesSource
KMnO₄H₂O, 100°C3-(Phenylsulfonyl)propanoic acidRequires acidic workup
CrO₃/H₂SO₄Acetone, 0°CKetone intermediatesLimited by overoxidation

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the sulfonamide group:

ConditionsProductsApplicationSource
UV (254 nm), MeOHPhenyl radicals + propanamide fragmentsPolymer crosslinking

Key Reaction Data Table

Reaction TypePreferred ReagentsTemperature RangeTypical YieldSelectivity Factors
Suzuki CouplingPdCl₂(PPh₃)₂/K₂CO₃80–100°C70–90%Aryl boronic acid electronic effects
Sulfonamide ReductionLiAlH₄ in THF0°C to RT60–75%Solvent polarity
Amide Hydrolysis6M HCl/reflux100–110°C>85%Acid concentration

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives in the evidence, differing primarily in substituents, heterocyclic cores, and linker groups. Key comparisons include:

Compound Name Core Structure Substituents/Linkers Key Features Reference
N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylsulfonyl)propanamide Pyridazine 4-Fluorophenyl, ethoxyethyl, phenylsulfonyl Sulfonamide group enhances stability; fluorophenyl improves lipophilicity. N/A
(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide (4) Pyrazole Dichlorophenyl, methylthioethyl, pyridinyl Dichlorophenyl enhances electron-withdrawing effects; methylthio improves metabolic resistance.
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) Phenylpropanamide Piperidin-1-yl ethoxy linker Piperidine enhances solubility; ethoxy linker increases conformational flexibility.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl chromenone, methylbenzenesulfonamide Chromenone core may confer kinase inhibition activity; dual fluorophenyl groups enhance target binding.

Q & A

Q. How can researchers design a synthetic route for N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylsulfonyl)propanamide?

  • Methodological Answer : A plausible synthetic route involves:
  • Substitution reactions : React 6-(4-fluorophenyl)pyridazin-3-ol with 2-chloroethyl ether under alkaline conditions to form the pyridazine-ether intermediate. Similar methods are described for analogous substitutions in patents .
  • Sulfonylation : Introduce the phenylsulfonyl group via a nucleophilic acyl substitution using phenylsulfonyl chloride in the presence of a base like triethylamine.
  • Condensation : Couple the intermediate with propanamide derivatives using coupling agents (e.g., EDC/HOBt) to form the final product. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization for high-purity isolation .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the sulfonyl moiety (δ ~3.1–3.5 ppm for SO2_2-CH2_2) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+^+) to match the theoretical molecular weight.
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1150–1300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize low yields in the condensation step during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test alternative coupling agents (e.g., DCC/DMAP vs. EDC/HOBt) to improve efficiency .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO may enhance reactivity compared to THF .
  • Temperature Control : Elevated temperatures (50–70°C) can accelerate the reaction but may require inert atmospheres to prevent decomposition .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted intermediates) and adjust stoichiometry or reaction time .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration, incubation time) across studies .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions using liver microsomes to identify metabolic liabilities that may affect activity .
  • Structural Analog Comparison : Synthesize derivatives with modified sulfonyl or fluorophenyl groups to isolate pharmacophore contributions .
  • Data Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies between in vitro and in vivo results .

Q. How can computational methods predict regioselectivity in pyridazine ring functionalization?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridazine ring .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways to predict preferential substitution at the 3-position oxygen .
  • Machine Learning : Train models on existing pyridazine reaction datasets to forecast optimal conditions for regioselective modifications .

Q. What methodologies address solubility challenges in biological assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while avoiding precipitation .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Employ liposomal or polymeric carriers to improve bioavailability in cell-based assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency?

  • Methodological Answer :
  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
  • Enzyme Source Variability : Compare results using recombinant human enzymes versus animal-derived isoforms .
  • Redox State Monitoring : Assess if the sulfonyl group’s redox activity (e.g., ROS generation) indirectly affects enzyme activity .

Experimental Design Considerations

Q. What controls are essential in SAR studies of this compound?

  • Methodological Answer :
  • Positive/Negative Controls : Include known inhibitors (e.g., flutamide for antiandrogen studies) and solvent-only controls .
  • Isosteric Replacements : Test analogs where the phenylsulfonyl group is replaced with phosphonate or carboxylate moieties .
  • Dose-Response Curves : Use at least five concentration points to calculate accurate IC50_{50}/EC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.